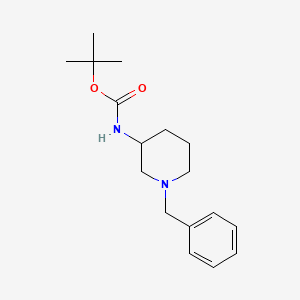

1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620583 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478828-62-5 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(N-Boc-amino)piperidine: A Cornerstone in Modern Medicinal Chemistry

This guide offers a comprehensive technical overview of 1-benzyl-3-(N-Boc-amino)piperidine, a pivotal building block for researchers, scientists, and professionals in the field of drug development. We will delve into its core chemical properties, synthesis, reactivity, and significant applications, providing field-proven insights and detailed experimental context.

Introduction: A Molecule of Strategic Importance

1-Benzyl-3-(N-Boc-amino)piperidine, systematically named tert-butyl (1-benzylpiperidin-3-yl)carbamate, is a bifunctional piperidine derivative of significant interest in medicinal chemistry. Its structure ingeniously combines a stable, bulky tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position and a benzyl group on the piperidine nitrogen. This unique arrangement offers a strategic advantage in multi-step organic syntheses, allowing for selective deprotection and functionalization at either the amino group or the piperidine nitrogen.

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved therapeutic agents due to its ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets. The strategic protection offered by the Boc and benzyl groups in this particular derivative makes it an invaluable intermediate in the construction of complex, biologically active molecules.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-benzyl-3-(N-Boc-amino)piperidine is fundamental to its effective application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 290.40 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 122-125 °C | |

| Boiling Point (Predicted) | 400.9 ± 34.0 °C at 760 mmHg | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| CAS Number | 478828-62-5 (Racemate) | [1] |

| 454713-13-4 ((R)-enantiomer) | [3] | |

| 216854-24-9 ((S)-enantiomer) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-benzyl-3-(N-Boc-amino)piperidine. While a publicly available, experimentally-derived spectrum for this specific compound is not available, the following data for a closely related analog, provides a representative spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), a singlet for the nine protons of the tert-butyl group of the Boc protector (around δ 1.45 ppm), and a series of multiplets for the piperidine ring and benzylic protons.

-

¹³C-NMR (126 MHz, CDCl₃): The carbon NMR would display signals for the carbonyl carbon of the Boc group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 79 ppm), aromatic carbons, and the aliphatic carbons of the piperidine and benzyl methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A band around 3300-3400 cm⁻¹ corresponding to the amine of the Boc-carbamate.

-

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ from the carbonyl group of the Boc protector.

-

C-H stretches: Bands for aromatic and aliphatic C-H bonds.

Synthesis and Reactivity: A Tale of Two Protecting Groups

The synthetic utility of 1-benzyl-3-(N-Boc-amino)piperidine lies in the orthogonal nature of its two protecting groups, which allows for their selective removal under different reaction conditions.

Caption: Synthetic pathway and key deprotection reactions of 1-benzyl-3-(N-Boc-amino)piperidine.

Illustrative Synthesis Protocol

The synthesis of 1-benzyl-3-(N-Boc-amino)piperidine can be achieved through a two-step process starting from 3-aminopiperidine.

Step 1: N-Benzylation of 3-Aminopiperidine

-

Dissolve 3-aminopiperidine dihydrochloride in a suitable solvent such as methanol or ethanol.

-

Add a base, for example, potassium carbonate or triethylamine, to neutralize the hydrochloride salt and free the amine.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by removing the solvent, partitioning between an organic solvent (like ethyl acetate) and water, and washing the organic layer.

-

Purify the crude product by column chromatography to yield 1-benzylpiperidin-3-amine.

Causality: The benzyl group is introduced at the more nucleophilic secondary amine of the piperidine ring rather than the primary amino group at the 3-position due to steric hindrance and electronic effects.

Step 2: N-Boc Protection

-

Dissolve the 1-benzylpiperidin-3-amine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base like triethylamine or diisopropylethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford pure 1-benzyl-3-(N-Boc-amino)piperidine.

Self-Validation: The progress of each step should be meticulously monitored by TLC. The final product's identity and purity must be confirmed by NMR and mass spectrometry, comparing the data with expected values.

Reactivity and Deprotection Strategies

-

Cleavage of the N-Benzyl Group: The benzyl group is typically removed via catalytic hydrogenation. This is a mild and efficient method that involves stirring the compound with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction selectively cleaves the benzylic C-N bond, yielding tert-butyl (piperidin-3-yl)carbamate, leaving the Boc group intact.

-

Cleavage of the N-Boc Group: The Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) will efficiently remove the Boc group, affording 1-benzylpiperidin-3-amine. The N-benzyl group is stable under these conditions.

Application in Drug Discovery: The Synthesis of Alogliptin

A prominent example of the utility of 1-benzyl-3-(N-Boc-amino)piperidine's chiral enantiomer, (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, is in the synthesis of Alogliptin . Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Caption: Simplified workflow for the synthesis of Alogliptin utilizing the chiral intermediate.

In this synthesis, the (R)-enantiomer of 1-benzyl-3-(N-Boc-amino)piperidine is first debenzylated to provide the free secondary amine on the piperidine ring. This intermediate is then coupled with a substituted pyrimidinedione core. Finally, the Boc group is removed under acidic conditions to yield the active pharmaceutical ingredient, Alogliptin. This synthetic route highlights the critical role of having orthogonally protected functional groups, enabling a controlled and efficient assembly of the final drug molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-benzyl-3-(N-Boc-amino)piperidine.

-

Hazard Statements: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or respirator may be necessary to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[5]

Conclusion

1-Benzyl-3-(N-Boc-amino)piperidine is a testament to the power of strategic molecular design in organic synthesis. Its well-defined chemical properties, coupled with the orthogonal reactivity of its protecting groups, make it an exceptionally versatile and valuable tool for medicinal chemists. Its demonstrated role in the synthesis of important pharmaceuticals like Alogliptin underscores its significance in the ongoing quest for new and improved therapies. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this key building block in their synthetic endeavors.

References

- Macmillan Group. (n.d.).

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

-

PubChem. (n.d.). tert-Butyl (1-benzylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Patel, M., et al. (2023).

- Fisher Scientific. (2010).

- Benchchem. (n.d.). (r)

- precisionFDA. (n.d.). TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)

- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

- gsis. (n.d.). TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)

-

PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: Structure, Synthesis, and Applications

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Benzyl-3-(tert-butoxycarbonylamino)piperidine, often abbreviated as 1-benzyl-3-N-Boc-aminopiperidine, is a pivotal heterocyclic building block in modern drug discovery and development. Its structure, which combines a piperidine core, a protective N-benzyl group, and a Boc-protected amine at the 3-position, offers a unique trifecta of chemical handles for synthetic manipulation. This strategic arrangement allows for selective modifications, making it an invaluable intermediate in the synthesis of complex and biologically active molecules.[1] The N-benzyl group, in particular, serves as a versatile protecting group that can be readily removed under various conditions, while the Boc-protected amine provides a stable yet easily deprotectable nitrogen source for subsequent reactions.[2] The piperidine scaffold itself is a prevalent motif in numerous pharmaceuticals, imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1]

The significance of this compound is underscored by its role as a key precursor in the synthesis of various therapeutic agents, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[3][4] The stereochemistry at the 3-position of the piperidine ring is often crucial for the pharmacological activity of the final drug substance, making the synthesis of enantiomerically pure forms of this intermediate a subject of considerable research.[3][5]

This technical guide provides an in-depth exploration of the structure, synthesis, and applications of 1-benzyl-3-(tert-butoxycarbonylamino)piperidine, with a focus on providing practical insights for researchers and scientists in the field of drug development.

Chemical Structure and Properties

The chemical structure of 1-benzyl-3-(tert-butoxycarbonylamino)piperidine is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a tert-butoxycarbonyl (Boc) protected amino group.

Molecular Formula: C₁₇H₂₆N₂O₂[6]

Molecular Weight: 290.4 g/mol [6][7]

CAS Number: 478828-62-5[6]

Appearance: Typically an off-white solid.[1]

Melting Point: 122-125 °C[7][8]

The presence of the bulky Boc group and the benzyl group significantly influences the molecule's conformation and reactivity. The Boc group effectively prevents the secondary amine from participating in unwanted side reactions, allowing for selective chemistry at other positions. The benzyl group at the nitrogen atom of the piperidine ring directs the stereochemical outcome of certain reactions and can be removed through catalytic hydrogenation.[9]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the N-benzylation of a pre-synthesized N-Boc-3-aminopiperidine precursor. This two-stage approach allows for better control over the introduction of the functional groups.

Part 1: Synthesis of the Key Intermediate: N-Boc-3-aminopiperidine

The availability of N-Boc-3-aminopiperidine is a critical prerequisite. A straightforward and widely used method for its preparation is the direct N-Boc protection of 3-aminopiperidine.

This protocol describes the synthesis of racemic N-Boc-3-aminopiperidine.

Materials:

-

3-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethanol

-

25% aqueous sodium hydroxide

-

200 mL four-necked flask

-

Stirrer

-

pH sensor

-

Two dropping funnels

-

Equip a 200 mL four-necked flask with a mechanical stirrer, a pH sensor, and two dropping funnels.

-

Charge the flask with 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.

-

Stir the mixture and cool it to a temperature between 10 to 15 °C using an ice bath.

-

Slowly and simultaneously add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel and 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide through the other dropping funnel.

-

Carefully control the addition rate of the sodium hydroxide solution to maintain the pH of the reaction mixture between 11.8 and 12.2.

-

The addition process should be completed in approximately 1 hour.

-

Upon completion of the reaction, the mixture will contain the desired product, 3-amino-1-tert-butoxycarbonylpiperidine, along with some unreacted starting material and a small amount of the di-Boc protected by-product.[9]

-

The product can be isolated and purified using standard extraction and chromatographic techniques.

Causality Behind Experimental Choices:

-

Low Temperature (10-15 °C): The reaction is performed at a reduced temperature to control the exothermicity of the reaction between (Boc)₂O and the amine, minimizing the formation of by-products.

-

pH Control (11.8-12.2): Maintaining a basic pH is crucial for ensuring that the amino group of 3-aminopiperidine is in its free base form, which is necessary for the nucleophilic attack on the (Boc)₂O. The sodium hydroxide neutralizes the acidic by-products of the reaction.

-

Simultaneous Addition: The simultaneous and slow addition of both reagents helps to maintain a consistent reaction environment and prevents localized high concentrations of either reactant, which could lead to side reactions.

Part 2: Synthesis of this compound via Reductive Amination

With N-Boc-3-aminopiperidine in hand, the final target molecule can be synthesized through reductive amination with benzaldehyde. This reaction is a cornerstone of amine synthesis, involving the formation of an imine or enamine intermediate followed by its reduction.[10][11][12]

Materials:

-

N-Boc-3-aminopiperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq.) in dichloromethane (DCM), add benzaldehyde (1.1 eq.).

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[13][14]

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations because it is mild and selective. It is less reactive towards carbonyl groups than other hydrides like sodium borohydride, which reduces the likelihood of reducing the starting benzaldehyde. Its acidic nature can also help to catalyze the iminium ion formation.

-

Dichloromethane (DCM) as Solvent: DCM is a common solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the intermediate iminium ion.

-

Aqueous Work-up with Sodium Bicarbonate: The use of a mild base like sodium bicarbonate is essential to neutralize any remaining acid catalyst and to quench the excess reducing agent.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-step process, starting from 3-aminopiperidine.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yields obtained in each step. The following table summarizes typical yields for the described synthetic route.

| Step | Reactants | Product | Typical Yield (%) |

| Boc Protection | 3-Aminopiperidine, (Boc)₂O | N-Boc-3-aminopiperidine | 91.5%[9] |

| Reductive Amination | N-Boc-3-aminopiperidine, Benzaldehyde | This compound | 60-87%[14] |

Applications in Drug Discovery

This compound is a valuable intermediate primarily due to its utility in the synthesis of chiral amines after debenzylation. The resulting N-Boc-3-aminopiperidine, particularly its enantiopure forms, is a crucial component of several marketed drugs.[3][4]

-

DPP-IV Inhibitors: The (R)-enantiomer of N-Boc-3-aminopiperidine is a key building block for antidiabetic drugs such as Alogliptin and Linagliptin.[3][4][15]

-

Other Therapeutic Areas: The 3-aminopiperidine scaffold is present in a variety of other biologically active compounds, including treatments for obesity and central nervous system disorders.[5]

The N-benzyl group in the title compound serves as a convenient protecting group during intermediate synthetic steps and can be cleanly removed by catalytic hydrogenation to unmask the piperidine nitrogen for further functionalization or to yield the final debenzylated product.[9]

Conclusion

1-Benzyl-3-(tert-butoxycarbonylamino)piperidine is a strategically designed and highly versatile synthetic intermediate. Its preparation, through a logical sequence of protection and functionalization steps, provides access to a key structural motif found in numerous pharmaceuticals. A thorough understanding of its synthesis, reactivity, and the rationale behind the experimental choices is essential for medicinal chemists and drug development professionals aiming to leverage this valuable building block in the creation of novel therapeutics. The methodologies outlined in this guide offer a robust foundation for the efficient and controlled synthesis of this important compound.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- ChemicalBook. N-BOC-3-Aminopiperidine synthesis.

- Open Research@CSIR-NIScPR.

- ChemicalBook. 1-BENZYL-3-(BOC-AMINO)PIPERIDINE.

- Royal Society of Chemistry. (2019).

- Guidechem. How to prepare (S)-3-amino-N-Boc-piperidine?.

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ChemicalBook.

- ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system.

- National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.

- Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

- Sigma-Aldrich. 1-Benzyl-4-(N-Boc-amino) piperidine 98 73889-19-7.

- ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- ChemicalBook. This compound | 478828-62-5.

- Arkivoc. Synthesis of functionalized benzyl amines by the reductive.

- NINGBO INNO PHARMCHEM CO., LTD.

- P. Margaretha. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.

- PubMed Central.

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. This compound | 478828-62-5 [amp.chemicalbook.com]

- 7. 1-BENZYL-3-(BOC-AMINO)PIPERIDINE [m.chemicalbook.com]

- 8. 1-ベンジル-4-(N-Boc-アミノ)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. soc.chim.it [soc.chim.it]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Navigating the Epigenetic Landscape: A Technical Guide to the G9a/GLP Inhibitor UNC0638

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of epigenetic regulation, the protein lysine methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, or EHMT1) have emerged as critical players in transcriptional repression through the dimethylation of histone H3 at lysine 9 (H3K9me2). The dysregulation of these enzymes is implicated in numerous pathologies, most notably cancer, making them compelling targets for therapeutic intervention. This guide provides an in-depth exploration of UNC0638, a potent and selective chemical probe for G9a and GLP. While the inquiry initiated with CAS number 478828-62-5, this identifier corresponds to tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a related chemical entity. The principal subject of this guide, UNC0638, is correctly identified by CAS number 1255580-76-7 . We will first briefly characterize the compound associated with the initially provided CAS number before delving into a comprehensive analysis of the scientifically significant G9a/GLP inhibitor, UNC0638.

Part 1: Clarification of Chemical Identity: CAS 478828-62-5

The Chemical Abstracts Service (CAS) registry number 478828-62-5 identifies the compound tert-Butyl (1-benzylpiperidin-3-yl)carbamate. This molecule is a carbamate-protected piperidine derivative. While it shares a piperidine scaffold present in some bioactive molecules, it is not the potent epigenetic inhibitor of primary interest to the research community. It is often cataloged as a chemical intermediate or an impurity in the synthesis of other pharmaceutical agents.

Physicochemical Properties of tert-Butyl (1-benzylpiperidin-3-yl)carbamate*

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | [PubChem][1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [PubChem][1] |

| Molecular Weight | 290.4 g/mol | [PubChem][1] |

| CAS Number | 478828-62-5 | [PubChem][1] |

Part 2: A Comprehensive Technical Profile of UNC0638 (CAS 1255580-76-7)

UNC0638 is a highly potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP. Its development marked a significant advancement over earlier inhibitors like BIX-01294, offering improved potency and reduced cellular toxicity.[2] This makes UNC0638 an invaluable tool for dissecting the biological roles of G9a and GLP in cellular processes and disease models.

Physicochemical and Biological Properties of UNC0638

| Property | Value | Source |

| IUPAC Name | 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine | [Tocris Bioscience][3] |

| Molecular Formula | C₃₀H₄₇N₅O₂ | [Abcam] |

| Molecular Weight | 509.73 g/mol | [Tocris Bioscience][3] |

| CAS Number | 1255580-76-7 | [Tocris Bioscience][3] |

| Solubility | Soluble in DMSO (>10 mM), and Ethanol (≥48.2 mg/mL). Insoluble in water. | [APExBIO][4], [Abcam] |

| Stability | Stable in DMSO solution at room temperature for at least 4 weeks. Stable in cell media for at least 65 hours. | [Vedadi et al., 2011][5] |

| Purity | ≥98% (HPLC) | [Tocris Bioscience][3] |

| Biological Activity | Potent and selective inhibitor of G9a and GLP histone methyltransferases. | [Vedadi et al., 2011][5] |

Mechanism of Action: A Substrate-Competitive Approach

UNC0638 functions as a substrate-competitive inhibitor of G9a and GLP.[5] This means it competes with the histone H3 substrate for binding to the active site of the enzyme, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine 9 of histone H3. Kinetic studies have demonstrated that UNC0638 is competitive with the peptide substrate and noncompetitive with the cofactor SAM.[5]

Biochemical and Cellular Potency

UNC0638 exhibits exceptional potency against both G9a and GLP in biochemical assays. In cellular models, it effectively reduces the global levels of H3K9me2 in a concentration-dependent manner, a key hallmark of its target engagement.

| Assay Type | Target | IC₅₀ Value | Source |

| Biochemical (SAHH-coupled) | G9a | < 15 nM | [Vedadi et al., 2011][5] |

| Biochemical (SAHH-coupled) | GLP | 19 ± 1 nM | [Vedadi et al., 2011][5] |

| Cellular (H3K9me2 reduction) | G9a/GLP | 81 ± 9 nM (MDA-MB-231 cells) | [Vedadi et al., 2011][5] |

| Cellular (H3K9me2 reduction) | G9a/GLP | 70 nM (MCF-7 cells) | [Tocris Bioscience][3] |

The cellular potency of UNC0638 is significantly greater than that of its predecessor, BIX01294, and it demonstrates a much better separation between its functional effects and cellular toxicity.[5]

Selectivity Profile

A critical attribute of a chemical probe is its selectivity. UNC0638 has been extensively profiled against a wide range of epigenetic and non-epigenetic targets and has demonstrated remarkable selectivity for G9a and GLP. It shows minimal to no activity against other histone methyltransferases, including those targeting other lysine residues on histone H3, as well as protein arginine methyltransferases.[5]

Experimental Protocols

This protocol outlines a common method for assessing the inhibitory activity of compounds against G9a and GLP.

-

Reagents and Materials:

-

Recombinant G9a or GLP enzyme

-

S-adenosyl-L-methionine (SAM)

-

Histone H3 peptide substrate

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

ThioGlo™ 1

-

UNC0638 (or test compound)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of UNC0638 in DMSO.

-

Add 100 nL of the compound dilutions to the assay plate.

-

Prepare a master mix containing the G9a/GLP enzyme, SAHH, and the histone H3 peptide in the assay buffer.

-

Add 10 µL of the enzyme/substrate master mix to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of SAM solution.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and develop the signal by adding a solution of ThioGlo™ 1.

-

Read the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Conclusion

UNC0638 stands as a cornerstone chemical probe for investigating the biological functions and therapeutic potential of G9a and GLP. Its high potency, selectivity, and favorable cellular characteristics have empowered researchers to explore the roles of these methyltransferases in gene regulation, development, and disease. While the initial query pointed to a related but distinct chemical entity, this guide provides a comprehensive and technically detailed overview of UNC0638, the compound of significant interest to the scientific community. As epigenetic drug discovery continues to advance, the insights gained from the use of well-characterized probes like UNC0638 will be invaluable in the development of novel therapeutics.

References

-

Vedadi, M., Barsyte-Lovejoy, D., Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

-

Popovic, R., & Licht, J. D. (2012). A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma. ACS Chemical Biology, 7(8), 1319-1324. [Link]

-

PubChem. (n.d.). tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Retrieved from [Link]

Sources

- 1. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UNC 0638 | G9a/GLP | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

1-BENZYL-3-N-BOC-AMINOPIPERIDINE molecular weight and formula

An In-Depth Technical Guide to 1-Benzyl-3-(N-Boc-amino)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

1-Benzyl-3-(N-Boc-amino)piperidine is a chiral piperidine derivative that has emerged as a cornerstone building block in modern medicinal chemistry. Its structure is strategically engineered with two distinct protecting groups: a benzyl group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the exocyclic amine at the C3 position. This orthogonal protection scheme allows for selective chemical manipulation, making it an invaluable intermediate in the multi-step synthesis of complex, biologically active molecules.

This guide provides a comprehensive technical overview of its chemical properties, a field-proven stereoselective synthesis, analytical characterization, and its pivotal role in pharmaceutical development, particularly as a key intermediate for Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The insights herein are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Physicochemical and Structural Properties

The fundamental properties of 1-Benzyl-3-(N-Boc-amino)piperidine are critical for its handling, reaction setup, and analytical identification. The compound is an isomer of the more commonly cataloged 1-Benzyl-4-(N-Boc-amino)piperidine and shares the same molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |

| Molecular Weight | 290.40 g/mol | [2] |

| CAS Number | 478828-62-5 | [2] |

| Appearance | Off-white solid | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CCC1)CC2=CC=CC=C2 | [3] |

| InChI Key | WFKLUNLIZMWKNF-UHFFFAOYSA-N | [3] |

Strategic Importance in Medicinal Chemistry

The utility of 1-Benzyl-3-(N-Boc-amino)piperidine stems directly from the deliberate choice of its constituent parts: the N-benzyl piperidine scaffold and the Boc-protected amine.

-

The N-Benzyl Piperidine (N-BP) Motif : This structural unit is frequently employed in drug discovery to enhance physicochemical properties and biological activity.[4] The benzyl group provides a degree of lipophilicity and three-dimensional bulk. Crucially, its aromatic ring can engage in favorable cation-π and π-π interactions with protein targets, while the tertiary amine of the piperidine ring remains a key site for salt formation to improve solubility.[5][6]

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most widely used amine protecting groups in organic synthesis. Its popularity is due to its robustness; it is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenolysis.[7] This stability allows chemists to perform reactions elsewhere on the molecule without affecting the Boc-protected amine. Furthermore, it can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid), which do not cleave the N-benzyl group.[7]

This differential stability is known as orthogonal protection , a core principle in complex molecule synthesis. It grants chemists precise control over which protecting group is removed and when, enabling a logical and efficient synthetic sequence.

Caption: Orthogonal deprotection strategy for 1-Benzyl-3-(N-Boc-amino)piperidine.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure piperidine derivatives is a significant challenge. An effective strategy involves starting from a readily available chiral precursor, such as an amino acid. The following protocol outlines a multi-step synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate starting from L-glutamic acid, demonstrating the causality behind achieving high enantiopurity.

Caption: Stereoselective synthesis workflow from L-glutamic acid.

Experimental Protocol

Causality: This synthesis begins with L-glutamic acid, a natural α-amino acid, to establish the (S)-stereocenter early and carry it through the entire sequence, ensuring an enantiomerically pure final product.

-

Step 1: Di-esterification of L-Glutamic Acid

-

Suspend L-glutamic acid in methanol at 0°C.

-

Add thionyl chloride (SOCl₂) dropwise. The SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of both carboxylic acid groups.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude dimethyl ester hydrochloride salt.

-

-

Step 2: N-Boc Protection

-

Dissolve the crude dimethyl ester in dichloromethane (CH₂Cl₂).

-

At 0°C, add triethylamine (Et₃N) to neutralize the hydrochloride salt, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature for 6 hours. The Boc anhydride reacts with the free amine to form the stable N-Boc protected diester.

-

Perform an aqueous workup by washing with water, 10% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

-

Step 3: Reduction to Diol

-

Dissolve the N-Boc protected diester in methanol.

-

Add sodium borohydride (NaBH₄) portion-wise at room temperature. This powerful reducing agent selectively reduces the ester groups to primary alcohols, yielding the corresponding diol.

-

Quench the reaction carefully with 10% aqueous citric acid until the pH is between 5-6.

-

Extract the product into CH₂Cl₂ after removing methanol via rotary evaporation.

-

-

Step 4: Formation of the Ditosylate

-

Dissolve the diol in pyridine at 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise. The tosyl chloride reacts with the hydroxyl groups to form tosylates, which are excellent leaving groups for the subsequent cyclization step.

-

Stir for 12 hours, then quench with water and extract with ethyl acetate. The crude ditosylate is typically used directly in the next step without further purification.

-

-

Step 5: Cyclization with Benzylamine

-

Add benzylamine to the crude ditosylate. The benzylamine acts as both a nucleophile and the solvent.

-

Heat the mixture and stir for 12 hours. The reaction proceeds via a double nucleophilic substitution, where the nitrogen of the benzylamine first displaces one tosylate group, and the resulting secondary amine then cyclizes to displace the second tosylate group, forming the piperidine ring.

-

Purify the final product, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, via column chromatography on silica gel.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ (singlet ~3.4 ppm), piperidine ring protons (1.4-3.0 ppm), and a large singlet for the nine protons of the Boc group (~1.4 ppm). |

| ¹³C NMR | Signals for the aromatic carbons (~127-138 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and various signals for the piperidine and benzyl CH/CH₂ carbons. |

| HRMS (ESI) | The high-resolution mass spectrum should show a protonated molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) matching the calculated exact mass. (Calculated for C₁₇H₂₇N₂O₂: 291.2073; Found: 291.2068). |

| IR Spectroscopy | A characteristic strong absorption band for the carbamate C=O stretch is expected in the range of 1700-1715 cm⁻¹.[7] |

Applications in Drug Development: The Case of Alogliptin

The primary and most significant application of (R)-3-(Boc-amino)piperidine derivatives is as a key intermediate in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[1] Alogliptin is a prominent drug in this class, and its synthesis relies heavily on this chiral building block.

The piperidine ring provides a rigid scaffold that correctly orients the other functional groups for optimal binding to the DPP-4 enzyme. The synthesis involves coupling the deprotected 3-aminopiperidine core with other fragments to build the final drug molecule. The use of the enantiomerically pure (R)-isomer is critical for the drug's efficacy and safety profile.

Caption: Role of the piperidine building block in the synthesis of Alogliptin.

Conclusion

1-Benzyl-3-(N-Boc-amino)piperidine is more than a simple chemical intermediate; it is a product of rational design that embodies key principles of modern organic synthesis. Its orthogonal protecting groups, chiral nature, and the inherent value of the N-benzyl piperidine scaffold make it a highly strategic asset for medicinal chemists.[5][8] A thorough understanding of its synthesis, characterization, and the logic behind its application provides researchers with the foundational knowledge to leverage this powerful building block in the discovery and development of next-generation therapeutics.

References

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

CP Lab Safety. 1-Benzyl-4-(N-Boc-amino) piperidine, min 98%, 100 grams. [Link]

-

ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. [Link]

-

Chongqing Insucare Pharmaceutical Co.,Ltd. (R)-3-(BOC-amino)-piperidine. [Link]

- Google Patents.

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. The N-benzyl piperidine (N-BP) moiety in drug discovery. [Link]

-

The Royal Society of Chemistry. Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. [Link]

-

ChemDad. (S)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-BENZYL-3-N-BOC-AMINOPIPERIDINE | 478828-62-5 [amp.chemicalbook.com]

- 3. 1-ベンジル-4-(N-Boc-アミノ)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Benzyl-3-N-Boc-Aminopiperidine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Benzyl-3-N-Boc-aminopiperidine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming its structure, assessing its purity, and understanding its chemical behavior.

Introduction

This compound (Molecular Formula: C₁₇H₂₆N₂O₂) is a chiral building block widely used in the synthesis of various pharmaceutical agents.[1][2] The molecule incorporates a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. The accurate characterization of this compound is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can slightly influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (typically 400 MHz or higher for detailed analysis) to acquire the spectra.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

-

2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the piperidine ring, and the Boc protecting group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic Protons (CH₂-Ph) | ~3.50 | Singlet | 2H |

| Piperidine Ring Protons | 1.50 - 3.00 | Multiplets | 9H |

| Boc Protons (-C(CH₃)₃) | ~1.45 | Singlet | 9H |

| NH Proton | Broad Singlet | 1H |

Causality Behind Expected Chemical Shifts:

-

Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region (7.20 - 7.40 ppm) due to the deshielding effect of the aromatic ring current.

-

Benzylic Protons: The methylene protons adjacent to the benzene ring appear around 3.50 ppm. Their proximity to the electron-withdrawing phenyl group and the nitrogen atom causes a downfield shift.

-

Piperidine Ring Protons: The protons on the saturated piperidine ring will appear as a complex series of multiplets in the aliphatic region (1.50 - 3.00 ppm). The exact chemical shifts and coupling patterns are influenced by their axial or equatorial positions and their proximity to the nitrogen and the substituted carbon.

-

Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.45 ppm.[3] This characteristic signal is a strong indicator of the presence of the Boc group.

-

NH Proton: The proton on the nitrogen of the Boc-protected amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (C₆H₅) | 125.0 - 140.0 |

| Benzylic Carbon (CH₂-Ph) | ~60.0 |

| Piperidine Ring Carbons | 25.0 - 55.0 |

| Boc Carbonyl (C=O) | ~155.0 |

| Boc Quaternary Carbon (C(CH₃)₃) | ~80.0 |

| Boc Methyl Carbons (C(CH₃)₃) | ~28.0 |

Rationale for Carbon Chemical Shifts:

-

Aromatic and Carbonyl Carbons: The sp² hybridized carbons of the benzene ring and the carbonyl group of the Boc protecting group are significantly deshielded and thus appear at the downfield end of the spectrum.

-

Benzylic and Piperidine Carbons: The sp³ hybridized carbons of the benzylic group and the piperidine ring resonate at higher field strengths. The carbons attached to nitrogen will be shifted further downfield due to the electronegativity of the nitrogen atom.

-

Boc Carbons: The quaternary and methyl carbons of the Boc group have highly characteristic chemical shifts around 80.0 ppm and 28.0 ppm, respectively.[3]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C-H, C=O, and C-N bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Interpretation of Key IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| N-H Bend (Amide) | 1500 - 1550 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mechanistic Insights from IR Frequencies:

-

N-H and C=O Stretches: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protecting group.[4] The N-H stretching vibration of the carbamate will appear in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. The absorptions above 3000 cm⁻¹ are indicative of the sp² C-H bonds of the benzene ring, while those below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the piperidine and benzyl groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for a molecule like this compound, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID) to observe its characteristic daughter ions.

Interpretation of the Mass Spectrum

The ESI mass spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (290.41) plus the mass of a proton, resulting in a peak at approximately m/z 291.4 .

Predicted Fragmentation Pathway:

The fragmentation of protonated benzylamines is well-documented and typically involves the loss of the benzyl group or cleavage of the piperidine ring. For this compound, key fragmentation pathways could include:

-

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

-

Loss of the benzyl group: Cleavage of the N-CH₂Ph bond can lead to the formation of a benzyl cation (m/z 91) or a tropylium ion (m/z 91).[5]

-

Piperidine Ring Opening: The piperidine ring can undergo fragmentation through various ring-opening mechanisms.

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in each spectrum, from the singlet of the Boc group in ¹H NMR to the strong carbonyl stretch in the IR and the protonated molecular ion in the mass spectrum, serve as reliable diagnostic markers for this important pharmaceutical intermediate. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of this compound, ensuring its quality and suitability for its intended applications in drug discovery and development.

References

-

Pharmaffiliates. 454713-13-4 | Product Name : (R)-1-Benzyl-3-Boc-Aminopiperidine. (n.d.). Retrieved from [Link]

-

SpectraBase. N-Benzyl-4-(phenylsulfonyl)piperidine - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

-

PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. (n.d.). Retrieved from [Link]

-

NIST WebBook. 4-Benzylpiperidine. (n.d.). Retrieved from [Link]

-

PubChem. 1-Benzylpiperidine | C12H17N | CID 76190. (n.d.). Retrieved from [Link]

-

CAS Common Chemistry. 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. Linagliptin-impurities. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. Linagliptin-impurities. (n.d.). Retrieved from [Link]

-

Ivy Fine Chemicals. This compound [CAS: 216854-24-9]. (n.d.). Retrieved from [Link]

-

precisionFDA. 3-(N-BOC-AMINO)PIPERIDINE. (n.d.). Retrieved from [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025-07-21). Retrieved from [Link]

-

SpectraBase. 4-Benzylpiperidine acetyl derivative - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]

-

PubChem. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041. (n.d.). Retrieved from [Link]

-

PubMed Central. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

<A>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in the landscape of medicinal chemistry.[1] Its frequent appearance in a vast number of FDA-approved drugs and natural products with significant biological activity underscores its importance in the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of piperidine derivatives in drug discovery, delving into their fundamental physicochemical properties, diverse synthetic strategies, and wide-ranging therapeutic applications. We will explore the intricate structure-activity relationships (SAR) that govern their biological effects and discuss the mechanisms of action of key piperidine-containing drugs. Furthermore, this guide will present detailed experimental protocols and data-driven insights to empower researchers in the rational design and synthesis of next-generation piperidine-based therapeutic agents.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

Piperidine, a saturated heterocycle, is a foundational structural motif in a multitude of pharmaceuticals.[3][4] Its prevalence is not coincidental but rather a consequence of a unique combination of physicochemical and structural properties that make it an ideal building block for drug design.[4][5]

1.1. Physicochemical Properties and Their Implications

The conformational flexibility of the piperidine ring, which primarily adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor for effective receptor binding.[6] The basicity of the nitrogen atom (pKa of the conjugate acid is ~11.22) is a key feature, enabling it to form salt forms, which can improve solubility and bioavailability, and to participate in crucial hydrogen bond interactions within biological targets.[5][6] Moreover, the lipophilicity of the piperidine ring (logP ~0.84) contributes to its ability to cross cellular membranes, a desirable trait for many drug candidates.[6]

1.2. The "Privileged" Nature of the Piperidine Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] The piperidine ring exemplifies this concept, being a core component in drugs targeting a wide array of receptors and enzymes.[5][7] This versatility stems from its ability to serve as a versatile anchor for various pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability.[5]

Therapeutic Landscape of Piperidine Derivatives

The therapeutic applications of piperidine derivatives are remarkably broad, spanning numerous disease areas.[3][8][9] Their derivatives are present in over twenty classes of pharmaceuticals.[9][10][11]

2.1. Central Nervous System (CNS) Disorders

Piperidine-containing compounds are particularly prominent in the treatment of CNS disorders.[4][5]

-

Antipsychotics: Drugs like Haloperidol, Risperidone, and Melperone incorporate the piperidine moiety, which is crucial for their interaction with dopamine and serotonin receptors.[12]

-

Analgesics: The potent synthetic opioid Fentanyl and its analogs are based on a piperidine core, highlighting its importance in the development of pain management therapies.[12][13] Pethidine (Meperidine) is another example of a piperidine-based analgesic.[12]

-

Alzheimer's Disease: Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features a benzyl-piperidine group that binds effectively to the catalytic site of the enzyme.[8][10]

2.2. Oncology

In the field of oncology, piperidine derivatives have emerged as potent anticancer agents that target various molecular pathways.[1][3][14] They have been shown to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[14]

2.3. Other Therapeutic Areas

The utility of piperidine derivatives extends to a multitude of other therapeutic classes:

-

Antihistamines: Loratadine, a common H1 receptor antagonist, contains a piperidine ring.[12]

-

Antiviral and Antimicrobial Agents: Many piperidine derivatives exhibit significant antiviral and antimicrobial properties.[3][15]

-

Antimalarial and Antihypertensive Agents: The piperidine nucleus is also found in drugs for treating malaria and hypertension.[3]

The following table summarizes some key FDA-approved drugs containing the piperidine scaffold and their therapeutic applications.

| Drug | Therapeutic Class | Mechanism of Action |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |

| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |

| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist[13] |

| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor[10] |

| Loratadine | Antihistamine | Histamine H1 receptor inverse agonist[12] |

| Methylphenidate | Stimulant (ADHD) | Dopamine and norepinephrine reuptake inhibitor |

Synthetic Strategies for Piperidine Derivatives

The development of efficient and versatile synthetic methods for accessing substituted piperidines is a critical endeavor in medicinal chemistry.[10][16] A variety of strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

3.1. Hydrogenation of Pyridine Precursors

One of the most common methods for synthesizing piperidines is the hydrogenation of corresponding pyridine derivatives.[10] This can be achieved using various catalysts, including rhodium, palladium, ruthenium, and nickel.[10] For instance, the Glorius group has developed rhodium(I) and palladium-catalyzed methods for the diastereoselective hydrogenation of fluorinated pyridines to access all-cis-(multi)fluorinated piperidines.[10]

3.2. Intramolecular Cyclization Reactions

Intramolecular cyclization represents another powerful strategy for constructing the piperidine ring.[10] These reactions can be catalyzed by various metals, such as gold(I) and palladium.[10] For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines.[10]

Caption: Key synthetic routes to the piperidine core.

3.3. Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Substituted Pyridine

The following is a representative protocol for the synthesis of a substituted piperidine via palladium-catalyzed hydrogenation, based on methodologies described in the literature.[10]

Materials:

-

Substituted pyridine (1.0 mmol)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (10 mL)

-

Hydrogen gas (H₂) balloon

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the substituted pyridine (1.0 mmol) and methanol (10 mL).

-

Carefully add the Pd/C catalyst (10 mol%) to the solution.

-

Secure a hydrogen-filled balloon to the flask.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

-

Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[1][17][18] Understanding these structure-activity relationships is crucial for optimizing lead compounds.

4.1. Key SAR Insights

-

N-Substitution: Modification of the nitrogen atom can significantly impact potency and selectivity. For example, in cocaine analogs, replacement of the N-methyl group with phenylalkyl groups can alter activity at monoamine transporters.[17]

-

Substitution at the 4-Position: The 4-position of the piperidine ring is a common site for modification to enhance binding affinity and modulate pharmacokinetic properties.[18]

-

Chirality: The introduction of chiral centers into the piperidine scaffold can lead to enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.[4][19]

Caption: Core principles of piperidine SAR.

4.2. Bioisosteric Replacement

In some cases, the piperidine ring itself can be a site of metabolic liability.[7] Bioisosteric replacement, where the piperidine ring is replaced with another group that has similar physical or chemical properties, can be a useful strategy to improve metabolic stability.[20][21] Spirocyclic systems, such as azaspiro[3.3]heptanes, have been explored as promising bioisosteres for the piperidine ring.[20][21]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a rich source of inspiration for the discovery of new medicines.[2] Its remarkable versatility and favorable drug-like properties ensure its enduring role in medicinal chemistry.[4][7] Future research will likely focus on the development of novel, more efficient synthetic methodologies, the exploration of new chemical space through the synthesis of diverse piperidine libraries, and the application of computational methods to guide the rational design of next-generation piperidine-based drugs with enhanced efficacy and safety profiles. The continued investigation of this "privileged scaffold" promises to yield new therapeutic agents to address unmet medical needs.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871556. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e15. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Jeanmart, S., et al. (Eds.). (2017). Piperidine-Based Drug Discovery. Royal Society of Chemistry. [Link]

-

Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3161-3170. [Link]

-

Singh, L., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 22(9), 1134-1146. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

ResearchGate. (n.d.). Synthetic piperidine derivatives in medicine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Perregaard, J., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]

-

Explanare. (n.d.). Piperidine derivative: Significance and symbolism. Explanare. [Link]

-

Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-371. [Link]

-

Rem-Ruk, S., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

-

Singh, L., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 23(9), 1134-1146. [Link]

-

Blumberg Institute. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

-

Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

-

Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]

-

ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Topczewski, J. (n.d.). Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore. Grantome. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 17. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. thieme-connect.de [thieme-connect.de]

- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 21. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Safe Handling of 1-Benzyl-3-N-Boc-aminopiperidine

Introduction: A Proactive Approach to Laboratory Safety

1-Benzyl-3-N-Boc-aminopiperidine (CAS No. 478828-62-5) is a key piperidine-based building block utilized in medicinal chemistry and drug development.[1][2] Its structural motif is integral to the synthesis of a wide array of complex molecules with potential therapeutic applications. While invaluable, the handling of this and related chemical reagents necessitates a deep, mechanistic understanding of their potential hazards and the implementation of rigorous, self-validating safety protocols.

This guide moves beyond mere procedural checklists. It is designed to provide senior researchers and laboratory personnel with the causal reasoning behind essential safety and handling precautions. By understanding why a specific protocol is necessary, we empower scientists to cultivate a proactive safety culture, anticipate risks, and make informed decisions to protect themselves, their colleagues, and their research integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. These properties dictate appropriate storage conditions, predict its behavior under various laboratory settings, and inform emergency response strategies.

| Property | Value | Source |

| Chemical Name | tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | [1][3] |

| Synonyms | This compound | [2][3] |

| CAS Number | 478828-62-5 | [1][2][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.40 g/mol | [1][4] |

| Appearance | Solid (form may vary) | [4] |

| Melting Point | 122-125 °C (for a related isomer) | [4] |

Note: Specific physicochemical data for this exact compound is limited; data from closely related analogues is used where indicated.

Section 2: Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the known hazards of its parent structure, piperidine, and related Boc-protected aminopiperidines provide a robust framework for risk assessment.[5][6][7][8] The primary hazards are associated with irritant properties.

GHS Hazard Classification (Based on Analogous Compounds)

The following classifications are extrapolated from safety data for structurally similar compounds, such as 1-Benzyl-4-(N-Boc-amino) piperidine and (R)-3-(Boc-amino)piperidine. A conservative approach dictates treating this compound with, at minimum, the same level of caution.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][9][10][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][9][10][11] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [12][13] |

Mechanistic Insight into Hazards

-

Dermal and Ocular Irritation: The piperidine nitrogen atom is basic, and while the Boc-protecting group mitigates this, the potential to irritate mucous membranes and skin remains. Prolonged contact can lead to localized inflammation.

-